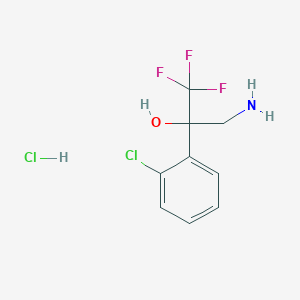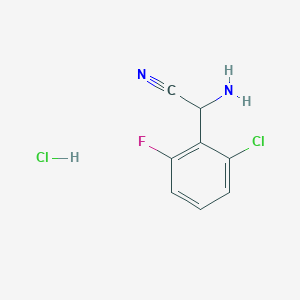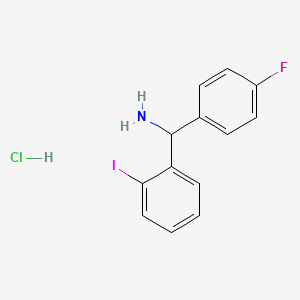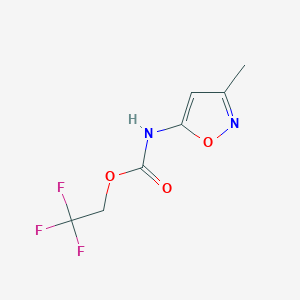
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate
Descripción general
Descripción
The compound “2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a carbamate group (-O-C(=O)-NH-) linking the 2,2,2-trifluoroethyl group and the 3-methyl-1,2-oxazol-5-yl group. The trifluoroethyl group would likely impart some degree of polarity to the molecule, and the oxazole ring could potentially participate in aromatic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoroethyl group in this compound would likely make it somewhat polar and potentially capable of participating in hydrogen bonding. The oxazole ring could potentially participate in aromatic interactions .Aplicaciones Científicas De Investigación
Synthesis and Antileukemic Activity
- Synthesis for Antileukemic Applications : A study by Anderson et al. (1988) involved synthesizing a series of bis(carbamates) using 1,3-dipolar cycloaddition reactions, including derivatives of 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate. These compounds demonstrated in vivo activity against P388 lymphocytic leukemia, underlining their potential in antileukemic therapies (Anderson, Heider, Raju, & Yucht, 1988).
Agriculture and Fungicide Delivery
- Nanoparticles for Agricultural Applications : Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim (MBC) and tebuconazole (TBZ), which are related to carbamate fungicides. This study highlights the role of these nanoparticles in improving the delivery and reducing the toxicity of fungicides in agriculture (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, Fernandes Fraceto, 2015).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Research by Bhat et al. (2016) on the synthesis of 1,2,3-triazolyl pyrazole derivatives, which are structurally similar to 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate, indicated broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Supramolecular Chemistry
- Applications in Supramolecular Chemistry : Schulze and Schubert (2014) discussed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in supramolecular and coordination chemistry. This suggests potential applications of 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate in these fields (Schulze & Schubert, 2014).
Solar Cell Applications
- Use in Dye-Sensitized Solar Cells : Hilmi et al. (2014) explored a thiolate/disulfide electrolyte system for dye-sensitized solar cells (DSSCs), using compounds structurally related to 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate. This highlights the potential utility of such compounds in solar cell technology (Hilmi, Shoker, & Ghaddar, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-4-2-5(15-12-4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHUIIXDSEQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



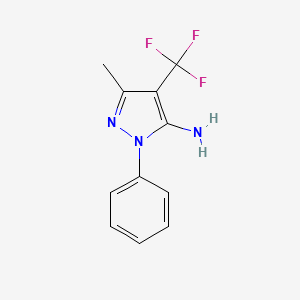
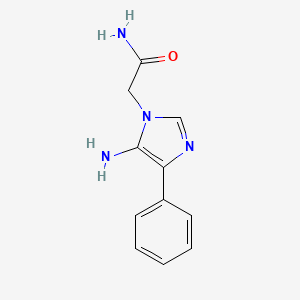
![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)
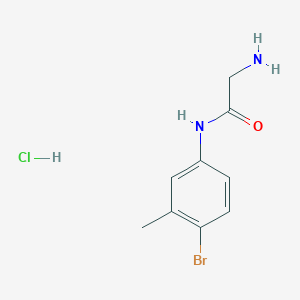
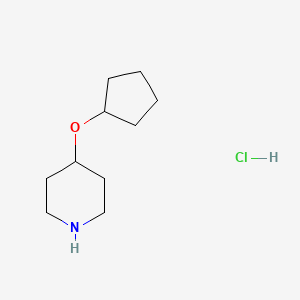
![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)
![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
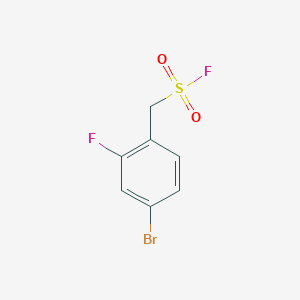
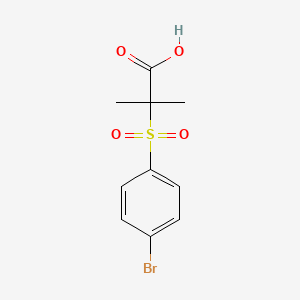
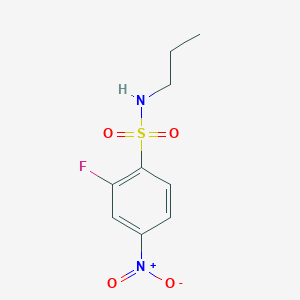
![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)
